molecular formula C10H14ClN B14029251 1-(3-Chlorophenyl)butan-2-amine CAS No. 23194-84-5

1-(3-Chlorophenyl)butan-2-amine

Cat. No.: B14029251
CAS No.: 23194-84-5
M. Wt: 183.68 g/mol
InChI Key: GAJOQJXWZDBDAS-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)butan-2-amine is an organic compound with the molecular formula C10H14ClN It is a derivative of phenethylamine, characterized by the presence of a chlorine atom on the phenyl ring and a butan-2-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chlorophenyl)butan-2-amine can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with nitroethane to form 3-chloro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as catalytic hydrogenation of the nitrostyrene intermediate. This process typically uses palladium on carbon (Pd/C) as a catalyst under hydrogen gas at elevated pressures and temperatures.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)butan-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)butan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Chlorophenyl)butan-2-amine can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)butan-2-amine: Similar structure but with the chlorine atom in the para position.

    1-(3-Bromophenyl)butan-2-amine: Similar structure but with a bromine atom instead of chlorine.

    1-(3-Chlorophenyl)propan-2-amine: Similar structure but with a shorter carbon chain.

Uniqueness

This compound is unique due to its specific substitution pattern and chain length, which influence its chemical reactivity and biological activity. These structural features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

23194-84-5

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

1-(3-chlorophenyl)butan-2-amine

InChI

InChI=1S/C10H14ClN/c1-2-10(12)7-8-4-3-5-9(11)6-8/h3-6,10H,2,7,12H2,1H3

InChI Key

GAJOQJXWZDBDAS-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC(=CC=C1)Cl)N

Origin of Product

United States

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